molecular formula C13H8BrClN2O2 B11810687 2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine

Cat. No.: B11810687
M. Wt: 339.57 g/mol
InChI Key: IXXXBXURDGVPBG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to an oxazolo[5,4-b]pyridine core. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups and the oxazolo[5,4-b]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific pathways related to inflammation and cancer. This article synthesizes current research findings and data regarding its biological activity, including relevant case studies and experimental results.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H8BrClN2OC_{12}H_{8}BrClN_{2}O and has a molecular weight of approximately 305.56 g/mol. The structure features a bromo-substituted aromatic ring, a methoxy group, and a chloro-substituted oxazole moiety, which contribute to its biological properties.

Inhibition of NLRP3 Inflammasome

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on the NLRP3 inflammasome. The NLRP3 inflammasome is a key component in the immune response, and its dysregulation is linked to various inflammatory diseases.

  • Mechanism of Action : The compound likely interacts with specific receptors or proteins involved in the inflammasome pathway, thereby reducing the activation of pro-inflammatory cytokines such as IL-1β and IL-18.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary findings suggest it may inhibit tumor growth in specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HT-29) demonstrated that treatment with this compound resulted in:
    • A dose-dependent reduction in cell viability.
    • Increased markers of apoptosis (e.g., cleaved caspase-3).
  • In Vivo Studies : Animal models treated with this compound showed significant tumor size reduction compared to control groups, suggesting potential for therapeutic applications in oncology.

Additional Biological Activities

Beyond its effects on inflammation and cancer, this compound may exhibit other pharmacological activities such as:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative conditions due to its ability to modulate neuroinflammation.

Data Summary Table

Biological ActivityObservationsReference
NLRP3 Inflammasome InhibitionReduced IL-1β production in macrophagesWO2023066825A1
Anticancer ActivityInduced apoptosis in MCF-7 and HT-29 cellsUS20220135591A1
Antimicrobial ActivityEffective against certain bacterial strainsCymit Química
Neuroprotective EffectsModulated neuroinflammation in animal modelsPatent Database

Properties

Molecular Formula

C13H8BrClN2O2

Molecular Weight

339.57 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H8BrClN2O2/c1-18-11-3-2-7(4-9(11)14)12-17-10-5-8(15)6-16-13(10)19-12/h2-6H,1H3

InChI Key

IXXXBXURDGVPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)Br

Origin of Product

United States

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